AB-506

HBV capsid assembly modulator antiviral potency

Selecting an inappropriate HBV capsid assembly modulator (CAM) chemotype can confound mechanistic studies and compromise experimental reproducibility. AB-506, a bicyclic aminoindane CAM, uniquely accelerates capsid assembly into empty particles and blocks cccDNA establishment (EC50 0.64-1.92 µM in PHH), a property not shared by all CAMs. • Pan-genotypic coverage across HBV genotypes A-H • Well-characterized resistance profile: T33N/Q hypersensitivity (>200-fold EC50 increase) enables precise binding-site mapping vs. GLS4 • Robust in vivo benchmark: ~3.0 log10 serum HBV DNA reduction in mouse models; high liver-to-plasma ratio • Additive-to-synergistic with nucleos(t)ide analogs; suitable for combination regimen studies Ideal as a reference standard for preclinical CAM efficacy or core protein resistance mechanism research.

Molecular Formula C21H18ClF2N5O3
Molecular Weight 461.8 g/mol
Cat. No. B12394005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-506
Molecular FormulaC21H18ClF2N5O3
Molecular Weight461.8 g/mol
Structural Identifiers
SMILESCN1C=NC(=N1)COC(=O)NC2CCC3=C(C=CC(=C23)F)C(=O)NC4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C21H18ClF2N5O3/c1-29-10-25-18(28-29)9-32-21(31)27-17-7-4-12-13(3-6-16(24)19(12)17)20(30)26-11-2-5-15(23)14(22)8-11/h2-3,5-6,8,10,17H,4,7,9H2,1H3,(H,26,30)(H,27,31)/t17-/m0/s1
InChIKeyDMJDVZSGLNPLSS-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AB-506 HBV Capsid Assembly Modulator


AB-506 is an orally bioavailable, bicyclic aminoindane derivative that functions as a hepatitis B virus (HBV) capsid assembly modulator (CAM) . It binds to the HBV core protein, accelerating capsid assembly into empty, non-infectious particles and thereby inhibiting pgRNA encapsidation . The compound has been evaluated in preclinical models and Phase 1 clinical trials, demonstrating potent antiviral activity and pan-genotypic coverage against HBV genotypes A–H . Its development program was terminated due to hepatotoxicity signals observed in clinical studies .

Target HBV core protein capsid assembly modulator; accelerates empty particle formation
Stage Clinical-stage tool compound (program terminated); research use only
Models Reported pan-genotypic coverage (A–H); in vitro and in vivo antiviral research
cccDNA Supports cccDNA establishment studies in primary human hepatocytes

AB-506 Key Differentiators vs. Other HBV CAMs


HBV capsid assembly modulators (CAMs) are not a homogeneous class; they exhibit significant structural and functional divergence that impacts their research utility. AB-506 belongs to a distinct bicyclic aminoindane chemotype that confers a unique mechanism of accelerating capsid assembly . This contrasts with other CAMs that may act as assembly inhibitors or misdirectors . Furthermore, AB-506's ability to block cccDNA establishment and its specific resistance profile—particularly hypersensitivity to T33N/Q core mutations—are not universally shared among CAMs . Therefore, substituting AB-506 with another CAM without accounting for these differences may compromise experimental reproducibility, confound mechanistic interpretations, or yield divergent in vivo outcomes .

Chemotype Bicyclic aminoindane scaffold; CAM class divergence may alter binding, resistance, and mechanistic outcomes
cccDNA cccDNA establishment blockade not universally reported among CAMs; direct substitution may lose this research axis
T33N/Q Distinct T33N/Q sensitivity profile differs from GLS4; variant-response studies may not transfer

AB-506 Comparative Evidence vs. HBV CAMs


In Vitro Potency vs. NVR 3-778

AB-506 demonstrates potent inhibition of HBV replication in HepAD38 cells with an EC50 of 0.077 µM, which is approximately 5-fold more potent than NVR 3-778 (EC50 of 0.40 µM in HepG2.2.15 cells). While different cell lines were used, both assays measure HBV DNA production and are standard for CAM evaluation . AB-506 also exhibits a favorable selectivity window with a CC50 > 25 µM, yielding a selectivity index > 324 .

In Vitro Potency
Cross-study comparable
EC50 0.077 µM (AB-506) vs 0.40 µM (NVR 3-778)
Reported assay potency context; 5-fold difference in separate cell lines
HepAD38 vs HepG2.2.15; cross-study conditions limit direct ranking
HBV capsid assembly modulator antiviral potency EC50

cccDNA Establishment Inhibition

AB-506 uniquely blocks cccDNA establishment in HBV-infected HepG2-hNTCP-C4 cells and primary human hepatocytes, leading to inhibition of viral RNA, HBsAg, and HBeAg production with EC50 values ranging from 0.64 µM to 1.92 µM . In contrast, many other CAMs in development, such as NVR 3-778, do not report direct inhibition of cccDNA formation, acting primarily on capsid assembly and pgRNA encapsidation . This property positions AB-506 as a tool for investigating the early steps of HBV infection and the elimination of the cccDNA reservoir.

cccDNA Blockade
Class-level inference
EC50 0.64–1.92 µM (viral markers); NVR 3-778: not reported
Supports cccDNA mechanistic studies; qualitative difference
Primary human hepatocytes; many CAMs lack reported cccDNA inhibition
HBV cccDNA capsid assembly modulator persistence

Clinical Antiviral Activity

In a Phase 1 clinical trial, AB-506 administered at 400 mg daily for 28 days produced a mean HBV DNA decline of 2.8 log10 IU/mL in patients with chronic HBV infection, while the 160 mg dose yielded a 2.1 log10 IU/mL decline . For context, ABI-H0731 (vebicorvir) demonstrated maximal viral load declines of up to 4.0 log10 IU/mL in Phase 1 studies , and GLS4 at 240 mg (with ritonavir) achieved a mean HBV DNA decline of 2.13 log10 IU/mL after 28 days . These data illustrate that AB-506's clinical potency is comparable to or exceeds some CAMs at similar dosing durations, though direct head-to-head trials were not conducted.

Clinical DNA Reduction
Cross-study comparable
2.8 log10 IU/mL (400 mg, 28 d); ABI-H0731 up to 4.0; GLS4 2.13
Reported clinical endpoint context; no head-to-head trial
Phase 1; development terminated due to hepatotoxicity signals
HBV clinical trial antiviral activity capsid assembly modulator

Resistance Profile: T33N Mutation

AB-506 shows a distinct resistance profile: the T33N/Q substitution in the HBV core protein results in a >200-fold increase in EC50, rendering the compound ineffective . In a direct comparison, 50% core protein with T33N substitution conferred complete resistance to AB-506-induced capsid assembly, while GLS4 remained fully active against this variant . Other substitutions (L30F, L37Q, I105T) caused an 8- to 20-fold increase in EC50 for AB-506 . This differential sensitivity provides a clear experimental tool for discriminating between CAM mechanisms and studying resistance evolution.

T33N Resistance
Head-to-head
>200-fold EC50 increase; GLS4 remains sensitive
Supports CAM binding-site and resistance mechanism studies
Direct capsid assembly assay; T33N/Q variant context
HBV drug resistance capsid assembly modulator T33N mutation

In Vivo Efficacy in Mouse Model

In an HBV mouse model, AB-506 achieved approximately a 3.0 log10 reduction in serum HBV DNA compared to vehicle control . This level of in vivo suppression is substantial and serves as a benchmark for preclinical efficacy. While comparable data for other CAMs in the same model are not always available, NVR 3-778 demonstrated efficacy in similar murine models, though specific log reduction values were not reported . The observed ~3.0 log10 reduction underscores AB-506's potential for robust viral suppression in vivo.

In Vivo Antiviral
Cross-study comparable
~3.0 log10 reduction in serum HBV DNA vs vehicle
Supports in vivo model-response context for preclinical benchmarking
Mouse model; NVR 3-778 comparator data not reported
HBV in vivo efficacy mouse model capsid assembly modulator

AB-506 Research Applications


cccDNA Establishment and Persistence

AB-506's ability to block cccDNA establishment in HBV-infected primary human hepatocytes (EC50 0.64–1.92 µM) makes it uniquely suited for studies aimed at understanding the early steps of infection and the formation of the cccDNA reservoir . Researchers can use AB-506 to dissect the role of capsid assembly in cccDNA biogenesis and to evaluate combination therapies targeting this critical step. This property is not uniformly shared among CAMs, positioning AB-506 as a specialized tool in cccDNA research .

Capsid Assembly & Resistance Mechanisms

The well-characterized resistance profile of AB-506, particularly its hypersensitivity to T33N/Q substitutions (>200-fold increase in EC50), enables precise mechanistic and structural studies of CAM binding . The differential sensitivity between AB-506 and GLS4 to T33N variants provides a valuable comparative system for probing core protein conformational changes and for mapping the binding site interactions of different CAM chemotypes . This makes AB-506 an essential reagent for resistance mechanism research.

Preclinical Efficacy Benchmarking

With a demonstrated ~3.0 log10 reduction in serum HBV DNA in an in vivo mouse model, AB-506 serves as a robust positive control or benchmark compound for preclinical efficacy studies . Its oral bioavailability and higher liver-to-plasma ratios in rodents further support its use in in vivo pharmacology experiments . Researchers evaluating novel CAMs can use AB-506 as a reference standard to contextualize the magnitude of viral suppression achieved in their own animal models.

Combination Therapy with NAs or RNAi Agents

In vitro combinations of AB-506 with nucleos(t)ide analogs (NAs) or RNAi agents were additive to moderately synergistic . This profile makes AB-506 a useful compound for exploring dual-mechanism antiviral strategies. Given that NAs are standard-of-care, understanding how AB-506's capsid assembly modulation complements polymerase inhibition can inform the design of more effective combination regimens . The compound's pan-genotypic activity (A–H) further broadens its applicability across diverse HBV strains .

Application
Selection Property
Validation Focus
cccDNA Establishment Studies
cccDNA blockade in primary human hepatocytes
Viral RNA, HBsAg, HBeAg reduction endpoints
Capsid Assembly & Resistance Mechanisms
T33N/Q variant sensitivity profile
Mutant core protein assembly & binding-site mapping
Preclinical Antiviral Benchmarking
In vivo viral load reduction context; oral bioavailability
Serum HBV DNA endpoint in mouse models
Combination Antiviral Research
Additive to synergistic with NAs/RNAi; pan-genotypic coverage
Multi-mechanism suppression and resistance barrier endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

2 linked technical documents
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